2-(2-fluorophenoxy)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
Description
This compound belongs to the phthalazinone-acetamide class, characterized by a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl core linked to a 2-fluorophenoxy group via an acetamide bridge. The phthalazinone moiety is a pharmacophore known for its role in enzyme inhibition, particularly in targeting kinases and DNA repair enzymes . The 2-fluorophenoxy substituent may enhance lipophilicity and metabolic stability, while the acetamide linker provides conformational flexibility for target binding.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-22-18(24)13-7-3-2-6-12(13)15(21-22)10-20-17(23)11-25-16-9-5-4-8-14(16)19/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORIVJHXSKDOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenoxy group. This is often achieved through the reaction of 2-fluorophenol with a suitable electrophile to form the fluorophenoxy intermediate. Subsequently, the acetamide group is introduced through acylation reactions, and the phthalazinone derivative is formed through cyclization reactions under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, focusing on substituents, molecular properties, and available biological or synthetic
Key Observations
Substituent Impact on Molecular Weight: The target compound (383.36 g/mol) is lighter than analogues with bulky groups like dibenzofuran (387.43 g/mol) or triazole-thio chains (557.43 g/mol) .
The triazole-thio linker in introduces sulfur, which may enhance binding to metal ions or cysteine residues in enzymes.
Biological Activity
2-(2-fluorophenoxy)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its biological activity has garnered interest due to its structure, which incorporates a fluorine atom and a phthalazinone moiety, both of which are known to influence pharmacological properties.
The chemical formula for this compound is , and it features a complex structure that contributes to its biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticonvulsant Activity
Research indicates that related compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of 2-fluorophenoxyphenyl oxadiazoles have shown considerable anticonvulsant activity in various models, suggesting that the incorporation of the 2-fluorophenoxy group may confer similar benefits to our compound of interest .
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
The compound is also considered an intermediate in the synthesis of potent PARP inhibitors, which are important in cancer therapy. PARP inhibitors have been shown to induce cell death in cancer cells by preventing DNA repair mechanisms . The phthalazinone scaffold is particularly notable for its role in enhancing the efficacy of these inhibitors.
The mechanism underlying the biological activity of this compound remains to be fully elucidated. However, it is hypothesized that its action may involve modulation of neurotransmitter systems or interference with DNA repair pathways through PARP inhibition.
Study 1: Anticonvulsant Screening
A series of studies have evaluated the anticonvulsant properties of structurally related compounds. In one study, compounds similar to this compound were tested using the pentylenetetrazole (PTZ) model and maximal electroshock (MES) model. Results indicated significant anticonvulsant activity, suggesting that modifications to the fluorophenoxy group enhance efficacy .
Study 2: PARP Inhibition
Another investigation focused on the synthesis of phthalazinone derivatives as PARP inhibitors. The study demonstrated that modifications at the 5-position of the phthalazinone significantly affected inhibitory potency against cancer cell lines. The incorporation of a fluorine atom was found to improve binding affinity to the target enzyme .
Data Table: Summary of Biological Activities
| Activity | Compound | Model/Method | Outcome |
|---|---|---|---|
| Anticonvulsant | 2-(2-fluorophenoxy)-N-(methyl)acetamide | PTZ and MES models | Significant anticonvulsant activity observed |
| PARP Inhibition | Phthalazinone derivatives | Cancer cell assays | Enhanced binding affinity and cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
